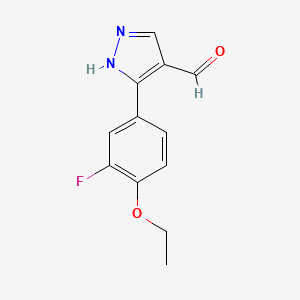
5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde is an organic compound that features a pyrazole ring substituted with an ethoxy and fluorophenyl group
准备方法
合成路线和反应条件
5-(4-乙氧基-3-氟苯基)-1H-吡唑-4-甲醛的合成通常涉及在受控条件下使4-乙氧基-3-氟苯甲醛与肼衍生物反应。反应通常在催化剂存在下,并在回流条件下进行,以确保起始材料的完全转化。
工业生产方法
虽然该化合物的具体工业生产方法尚未得到充分的记载,但总体方法将涉及扩大实验室合成方法的规模。这将包括优化反应条件、使用工业级试剂以及采用连续流反应器以提高效率和产量。
化学反应分析
Oxidation Reactions
The aldehyde group in pyrazole-4-carbaldehydes is readily oxidized to carboxylic acids. For example:
-
KMnO<sub>4</sub>-mediated oxidation : 5-Chloro-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde was oxidized to the corresponding carboxylic acid (78) using KMnO<sub>4</sub> in a phase-transfer catalytic system. The acid was further esterified to ethyl ester 79 with ethanol under acidic conditions .
-
Acidic K<sub>2</sub>Cr<sub>2</sub>O<sub>7</sub> oxidation : Pyrazole-4-carbaldehydes were converted to oxadiazole derivatives via intermediate esters and hydrazides .
Table 1: Oxidation Reactions of Pyrazole-4-carbaldehydes
Condensation Reactions
The aldehyde group participates in aldol and Claisen-Schmidt condensations:
-
Aldol condensation : Reaction with acetone in basic media yields α,β-unsaturated ketones. For instance, 1-phenyl-pyrazole-4-carbaldehyde condensed with acetone to form (E)-4-(1-phenyl-pyrazol-4-yl)but-3-en-2-one .
-
Claisen-Schmidt condensation : Reaction with acetophenones produces chalcone analogs. 1,3-Diphenyl-pyrazole-4-carbaldehyde reacted with 2,4-dichloro-5-fluoroacetophenone to form a conjugated enone (97) .
Table 2: Condensation Reactions
Nucleophilic Additions
The aldehyde reacts with nitrogen nucleophiles to form hydrazones and Schiff bases:
-
Hydrazones : Pyrazole-4-carbaldehydes react with semicarbazide or thiosemicarbazide to form semicarbazones/thiosemicarbazones, which are precursors for heterocyclic systems like oxadiazoles .
-
Schiff bases : Reaction with amines (e.g., aniline) yields imine derivatives, which are often bioactive .
Nucleophilic Substitution at the Ethoxy Group
The 4-ethoxy-3-fluorophenyl substituent may undergo substitution under acidic or basic conditions:
-
Ethoxylation : In analogous compounds, chloro groups on the pyrazole ring were replaced by ethoxy groups via nucleophilic substitution .
-
Demethylation : The ethoxy group could be hydrolyzed to a hydroxyl group under strong acidic conditions.
Cyclization Reactions
Pyrazole-4-carbaldehydes serve as building blocks for fused heterocycles:
-
Pyrazolo[3,4-d]pyrimidines : Condensation with aminopyrazoles or amidines leads to tricyclic systems with potential anticancer activity .
-
Pyridinylpyrazoles : Krohnke’s conditions (ammonium acetate, acetic acid) facilitate cyclization with phenacyl pyridinium bromides to form pyridine-fused pyrazoles .
Biological Activity Correlations
While direct data on 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde is limited, structurally similar compounds exhibit:
-
Anticancer activity : Pyrazole-oxadiazole hybrids inhibit tubulin polymerization .
-
Antiviral activity : Chalcone derivatives show efficacy against viral entry .
Key Research Findings
-
Regioselectivity in Reactions : The electron-withdrawing fluorine and ethoxy groups on the phenyl ring influence reaction rates and regioselectivity, particularly in condensations .
-
Solvent Effects : Methanol promotes methanolysis of trichloromethyl groups in related compounds, but polar aprotic solvents (e.g., DMF) favor cyclization .
-
Biological Potency : Asymmetric pyrazole-chalcone hybrids demonstrate enhanced cytotoxicity compared to symmetric analogs .
科学研究应用
5-(4-乙氧基-3-氟苯基)-1H-吡唑-4-甲醛在科学研究中有多种应用:
化学: 用作合成更复杂有机分子的中间体。
生物学: 对其潜在的生物活性进行研究,包括抗菌和抗炎特性。
医学: 作为各种治疗靶点的药物发现中的潜在先导化合物进行探索。
工业: 用于开发具有特定特性的新材料,例如聚合物和涂料。
作用机制
5-(4-乙氧基-3-氟苯基)-1H-吡唑-4-甲醛的作用机制取决于其具体的应用。在药物化学中,它可能与酶或受体等生物靶标相互作用,调节其活性。所涉及的分子靶标和途径将根据具体的生物学环境和对化合物所做的修饰而有所不同。
相似化合物的比较
类似化合物
- 4-乙氧基-3-氟苯基甲基硫醚
- 2-(4-乙氧基-3-氟苯基)-4,4,5,5-四甲基-1,3,2-二氧杂环硼烷
独特性
5-(4-乙氧基-3-氟苯基)-1H-吡唑-4-甲醛的独特性在于吡唑环上同时存在乙氧基和氟苯基,这可以赋予其独特的化学和生物学性质。这种取代基的组合可以影响化合物的反应性、稳定性和与生物靶标的相互作用,使其成为各种研究应用中宝贵的支架。
生物活性
5-(4-Ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, pharmacological properties, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H11FN2O2. The structure features a pyrazole ring substituted with an ethoxy and a fluorophenyl group, which contributes to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro evaluations have shown that certain pyrazole derivatives exhibit significant activity against various pathogens. For instance, a related study reported minimum inhibitory concentrations (MICs) for active derivatives in the range of 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 5a | 0.22 | Staphylococcus aureus |
| 7b | 0.25 | Staphylococcus epidermidis |
Anti-inflammatory Activity
Pyrazoles are recognized for their anti-inflammatory properties. The compound has been investigated alongside other derivatives for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, compounds demonstrated up to 93% inhibition of IL-6 at concentrations around 10 μM .
Antitumor Activity
The potential antitumor activity of pyrazole derivatives has also been explored. Compounds have shown efficacy against various cancer cell lines by targeting specific pathways associated with tumor growth. Pyrazoles have been linked to inhibition of BRAF(V600E), a mutation often found in melanoma .
Case Studies
- Synthesis and Evaluation : A series of pyrazole derivatives were synthesized and evaluated for their biological activities, including anti-inflammatory and antimicrobial effects. The study indicated that certain modifications in the structure significantly enhance the biological efficacy of these compounds .
- In Vivo Studies : Research involving carrageenan-induced edema models demonstrated that specific pyrazole derivatives exhibited potent analgesic effects comparable to standard drugs like ibuprofen .
属性
分子式 |
C12H11FN2O2 |
|---|---|
分子量 |
234.23 g/mol |
IUPAC 名称 |
5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C12H11FN2O2/c1-2-17-11-4-3-8(5-10(11)13)12-9(7-16)6-14-15-12/h3-7H,2H2,1H3,(H,14,15) |
InChI 键 |
ZSSGTYSQPWHWHL-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=C(C=C1)C2=C(C=NN2)C=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















